molecular formula C22H25N3O6S B2833118 8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189963-94-7

8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2833118
CAS No.: 1189963-94-7
M. Wt: 459.52
InChI Key: WKYNNUUSCDFJGN-UHFFFAOYSA-N
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Description

8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C22H25N3O6S and its molecular weight is 459.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of spirocyclic systems and 3,4-dihydroisoquinoline derivatives through reactions with nitriles in the presence of concentrated sulfuric acid. This showcases its versatility in forming complex organic structures that could be of interest in medicinal chemistry and material science Rozhkova et al., 2013.

Antimicrobial Activities

  • Derivatives of the compound have been synthesized and tested for antimicrobial activities. Some of these compounds exhibited significant antimicrobial activity against various strains of microbes, highlighting their potential as leads for developing new antimicrobial agents Dalloul et al., 2017.

Inhibition of Carbonic Anhydrase Isoenzymes

  • Research into polymethoxylated-pyrazoline benzene sulfonamides derived from the compound showed inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II. These findings suggest potential therapeutic applications in diseases where carbonic anhydrase activity is implicated Kucukoglu et al., 2016.

Chemiluminescence Applications

  • The compound has been part of studies focusing on the synthesis of fluorescent solvatochromic dyes, which exhibit strong solvent-dependent fluorescence. These compounds are valuable in developing ultrasensitive fluorescent molecular probes for studying biological events and processes, indicating their utility in bioanalytical applications Diwu et al., 1997.

Synthetic Methodologies

  • Research involving the compound has contributed to the development of new synthetic methodologies, including the synthesis of spiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties. These methodologies are crucial for the efficient production of complex molecules with potential applications in various fields of chemistry Mizuno et al., 2006.

Properties

IUPAC Name

8-(2,5-dimethoxyphenyl)sulfonyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-29-16-6-4-15(5-7-16)20-21(26)24-22(23-20)10-12-25(13-11-22)32(27,28)19-14-17(30-2)8-9-18(19)31-3/h4-9,14H,10-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYNNUUSCDFJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)OC)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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